molecular formula C12H13NO B2978066 2-(Aminomethyl)-3-methoxynaphthalene CAS No. 1261806-19-2

2-(Aminomethyl)-3-methoxynaphthalene

Cat. No.: B2978066
CAS No.: 1261806-19-2
M. Wt: 187.242
InChI Key: RFVNJQHMIQBFMX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-methoxynaphthalene (CAS 1261806-19-2) is a high-purity naphthalene derivative of significant interest in medicinal chemistry and biochemical research. This compound, with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol, features a methoxy-substituted naphthalene core functionalized with an aminomethyl group, making it a valuable building block for the synthesis of more complex molecules . Researchers utilize this compound as a key intermediate in exploring structure-activity relationships, particularly in the development of enzyme inhibitors. The methoxynaphthalene scaffold is known to be present in compounds studied for cytochrome P450 inhibition, which is relevant for drug metabolism research . The aminomethyl group provides a reactive site for further chemical modifications, enabling the creation of diverse compound libraries for pharmacological screening. Available with a purity of 95%, this chemical is offered in quantities ranging from 250mg to 10g to support various research scales . Proper storage at -20°C in a sealed, dry environment is recommended to maintain stability and prolong shelf life . This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and implement appropriate safety precautions before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxynaphthalen-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7H,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVNJQHMIQBFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Aminomethyl 3 Methoxynaphthalene and Its Analogues

Direct Synthesis Strategies for 2-(Aminomethyl)-3-methoxynaphthalene

The direct construction of the this compound scaffold can be achieved through several efficient synthetic routes, primarily relying on the transformation of suitably functionalized naphthalene (B1677914) precursors.

Precursor-Based Synthetic Routes

A common and effective strategy for the synthesis of this compound involves the reductive amination of 3-methoxy-2-naphthaldehyde. This method is a cornerstone of amine synthesis due to its high efficiency and the ready availability of a wide range of primary and secondary amines. The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most frequently used.

Another precursor-based approach involves the reduction of a 3-methoxy-2-naphthalenecarbonitrile or a 3-methoxy-2-naphthalene carboxamide. The nitrile group can be reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Similarly, the corresponding carboxamide can be reduced to the aminomethyl derivative, also typically with LiAlH₄.

A plausible, though less direct, route could begin with the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). While this reaction often yields a mixture of isomers, conditions can be optimized to favor acylation at the desired position. orientjchem.orgrsc.org The resulting 2-acetyl-3-methoxynaphthalene could then be converted to the amine through various methods, such as the Leuckart reaction or by conversion to an oxime followed by reduction.

The table below summarizes these precursor-based routes.

PrecursorKey TransformationReagents
3-Methoxy-2-naphthaldehydeReductive AminationAmine (e.g., NH₃, NH₄OAc), Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C)
3-Methoxy-2-naphthalenecarbonitrileNitrile ReductionLiAlH₄, Catalytic Hydrogenation (e.g., H₂/Raney Ni)
3-Methoxy-2-naphthalene carboxamideAmide ReductionLiAlH₄
2-Acetyl-3-methoxynaphthaleneVariouse.g., Leuckart reaction (formic acid, ammonia), or conversion to oxime followed by reduction

Multi-Component Reactions for Naphthalene-Based Amines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including naphthalene-based amines, in a single step from three or more starting materials. orientjchem.org While a specific MCR for the direct synthesis of this compound is not prominently documented, analogous reactions suggest its feasibility. For instance, the Betti reaction, a three-component condensation of a phenol, an aldehyde, and a primary or secondary amine, is a well-established method for the synthesis of aminomethylated naphthols. ijcmas.comresearchgate.net A variation of this reaction using 3-methoxynaphthalene, formaldehyde, and an appropriate amine could potentially yield the target compound.

Functionalization and Derivatization Approaches for the Naphthalene Core

The synthesis of analogues of this compound often involves the modification of a pre-existing, functionalized naphthalene core. These approaches allow for the systematic variation of substituents to explore structure-activity relationships.

Regioselective Functionalization Techniques

Achieving the desired substitution pattern on the naphthalene ring is crucial. The regioselectivity of electrophilic substitution reactions on substituted naphthalenes is governed by the electronic and steric properties of the existing substituents. For a 2-methoxynaphthalene starting material, electrophilic attack is generally favored at the 1- and 6-positions. orientjchem.org Therefore, direct functionalization at the 3-position can be challenging.

One strategy to achieve regioselective functionalization at the 2-position of a 3-methoxynaphthalene derivative is through directed ortho-metalation (DoM). This involves the use of a directing group that positions a metalating agent (typically an organolithium reagent) to deprotonate the adjacent ortho position, which can then be quenched with an electrophile.

Alternatively, a precursor such as 3-hydroxynaphthalene-2-carboxylic acid can be utilized, where the desired substitution pattern is already established. mdpi.comresearchgate.net

Modification of the Aminomethyl Group

Once the this compound core is synthesized, the primary amine of the aminomethyl group serves as a versatile handle for further derivatization.

N-Alkylation: The primary amine can be readily alkylated to form secondary or tertiary amines using alkyl halides or through reductive amination with aldehydes or ketones. nih.govrsc.org

N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding amides. This modification can be used to introduce a wide variety of functional groups and to modulate the electronic properties of the nitrogen atom.

The following table illustrates common modifications of the aminomethyl group.

ReactionReagentsProduct
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)Secondary or Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Secondary or Tertiary Amine
N-AcylationAcyl chloride or Anhydride, Base (e.g., Pyridine, Et₃N)Amide

Alterations to the Methoxy (B1213986) Substituent

The methoxy group at the 3-position can also be modified to generate analogues with different alkoxy or aryloxy substituents.

Demethylation: The methyl ether can be cleaved to reveal the corresponding phenol, 2-(aminomethyl)-3-hydroxynaphthalene. This is commonly achieved using strong Lewis acids such as boron tribromide (BBr₃).

O-Alkylation/O-Arylation: The resulting hydroxyl group can then be alkylated using alkyl halides in the presence of a base (Williamson ether synthesis) or arylated through various cross-coupling reactions to introduce a diverse range of ether functionalities.

These transformations are summarized in the table below.

ReactionReagentsIntermediate/Product
DemethylationBoron tribromide (BBr₃)2-(Aminomethyl)-3-hydroxynaphthalene
O-AlkylationAlkyl halide, Base2-(Aminomethyl)-3-alkoxynaphthalene
O-ArylationAryl halide, Catalyst (e.g., Cu or Pd)2-(Aminomethyl)-3-aryloxynaphthalene

Metal-Catalyzed Coupling Reactions in Naphthalene Synthesis

Transition-metal catalysis has revolutionized the synthesis of complex aromatic systems, and the construction of the naphthalene scaffold is no exception. These methods offer powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. A diverse range of metals, including palladium, copper, zinc, rhodium, platinum, and nickel, have been utilized in the synthesis of naphthalene derivatives. dntb.gov.ua

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. This reaction is widely used for the arylation of naphthalene precursors. For instance, a suitably substituted bromonaphthalene can be coupled with an organoboron reagent to introduce a desired substituent. The reaction is known for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their esters. researchgate.netresearchgate.net

The synthesis of arylnaphthalenes via the Suzuki-Miyaura coupling has been shown to be influenced by the electronic properties of the substituents on the aryl rings, with electron-donating groups generally leading to higher yields. researchgate.net In the context of synthesizing analogues of this compound, a strategy could involve the coupling of a dihalonaphthalene derivative with a suitable boronic acid, followed by functional group manipulations to install the aminomethyl and methoxy groups. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. researchgate.netnih.gov

Table 1: Examples of Catalysts and Conditions for Suzuki Coupling in Naphthalene Synthesis

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O100 nih.gov
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol (B145695)/H₂O80 researchgate.net
PdCl₂(dppf)-K₃PO₄1,4-Dioxane100 nih.gov

This table presents a selection of typical conditions and is not exhaustive.

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govwikipedia.org This reaction is instrumental in the synthesis of alkynyl-substituted naphthalenes, which are versatile intermediates that can be further transformed into a variety of functional groups. For example, an alkynylnaphthalene can be reduced to the corresponding alkyl or alkenyl group, or it can participate in cyclization reactions to form more complex polycyclic systems.

In the synthesis of analogues of this compound, a Sonogashira coupling could be employed to introduce a two-carbon unit, which can then be converted to the aminomethyl group. The reaction is known for its mild conditions and high efficiency. wikipedia.org Solvent-free Sonogashira couplings using a vibratory ball mill have also been developed as a green chemistry approach. nih.gov

Table 2: Conditions for Sonogashira Coupling in the Synthesis of Naphthalene Derivatives

CatalystCo-catalystBaseSolventTemperature (°C)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp wikipedia.org
Pd(OAc)₂-K₃PO₄DMF100 nih.gov
Pd(CH₃CN)₂Cl₂CuIDIPAToluene60 researchgate.net

This table provides illustrative examples of reaction conditions.

Palladium-catalyzed annulation reactions offer a direct and efficient route to construct the naphthalene ring system from simpler acyclic or monocyclic precursors. These reactions often proceed through a cascade of elementary steps, including C-H activation, migratory insertion, and reductive elimination, allowing for the rapid assembly of complex molecular architectures. acs.orgrsc.org

One common strategy involves the palladium-catalyzed carboannulation of internal alkynes, which can form two new carbon-carbon bonds in a single step and accommodate a variety of functional groups. acs.org Another approach is the annulation of arynes by substituted ortho-halostyrenes. nih.gov These methods provide access to highly substituted naphthalenes that might be difficult to prepare using traditional methods. For the synthesis of a 2,3-disubstituted naphthalene like the target compound, a palladium-catalyzed annulation could involve the reaction of a suitably substituted benzene (B151609) derivative with an alkyne.

Beyond palladium, a range of other transition metals have been shown to effectively catalyze the synthesis and functionalization of naphthalenes.

Copper: Copper catalysts are particularly useful for the synthesis of naphthalene diamine derivatives from haloalkynes and amines. acs.orgnih.govacs.org Copper-catalyzed reactions also play a role in the nitration of electron-deficient BN-naphthalene systems. rsc.org Furthermore, copper-catalyzed asymmetric hydroboration has been used to access chiral naphthalene isosteres. thieme-connect.com

Iron: Iron-catalyzed reactions provide an economical and environmentally friendly alternative for naphthalene synthesis. Iron(III) chloride has been used to catalyze the benzannulation of 2-alkylbenzaldehydes and alkynes to yield naphthalene derivatives. thieme-connect.com Iron catalysts can also be used for the chalcogenylation of electron-rich naphthalene derivatives. thieme-connect.com Additionally, biomimetic iron catalysts have been developed for the dearomative syn-dihydroxylation of naphthalenes. nih.govacs.org

Gold: Gold catalysts have emerged as powerful tools for the synthesis of substituted naphthalenes through various cascade reactions and cyclizations. acs.orgresearchgate.net For instance, gold-catalyzed cascade reactions of hydroxy enynes can lead to naphthalene derivatives. acs.org Gold catalysis has also been employed in the atroposelective synthesis of chiral binaphthalene diols. nih.gov

Zinc: Zinc-based catalysts have found applications in the synthesis of naphthalene derivatives, for example, in the formation of zinc coordination polymers with naphthalene-1,8-dicarboxylate. rsc.org Zinc catalysis is also utilized in various other organic transformations that can be applied to naphthalene synthesis. researchgate.net

Rhenium: Rhenium-catalyzed C-H bond activation has been used in the synthesis of naphthalene-substituted aryl halides, which can then be used in further cross-coupling reactions. researchgate.net

Asymmetric Synthesis and Chiral Induction in Naphthalene-Aminomethyl Systems

The development of enantioselective methods to synthesize chiral molecules is a major focus of modern organic chemistry, particularly for applications in pharmacology where the stereochemistry of a drug can profoundly impact its biological activity. Chiral naphthalene derivatives, including those with an aminomethyl substituent, are valuable building blocks for the synthesis of ligands for asymmetric catalysis and as chiral auxiliaries.

Accessing enantiomerically pure or enriched this compound analogues requires the use of asymmetric synthesis strategies. One approach is the enantioselective reduction of a prochiral precursor, such as a ketone or an imine. For instance, a 2-acyl-3-methoxynaphthalene could be asymmetrically reduced to a chiral alcohol, which is then converted to the amine with retention or inversion of configuration. Alternatively, a 2-cyano-3-methoxynaphthalene (B1625980) could be asymmetrically hydrogenated to the corresponding chiral primary amine.

Another powerful strategy is the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, a Gd(III)-catalyzed asymmetric dearomatization of naphthalene via a visible-light-enabled [4 + 2] cycloaddition can produce highly enantioenriched bridged polycycles. nih.gov While not directly yielding an aminomethyl group, such methods can create chiral scaffolds that can be further elaborated. The development of chiral ligands for transition metal catalysts is also crucial for inducing chirality in coupling and annulation reactions. The synthesis of tri-axially chiral polysubstituted naphthalene derivatives has been achieved through a Ni(II)-catalyzed Diels-Alder reaction followed by a dehydrative aromatization. chemistryviews.org

Table 3: General Strategies for Asymmetric Synthesis of Chiral Naphthalene Derivatives

StrategyPrecursor TypeKey TransformationChiral Source
Asymmetric ReductionKetone, Imine, NitrileHydrogenation, Hydride ReductionChiral Catalyst, Chiral Reagent
Asymmetric C-C Bond FormationAlkene, Aryl HalideDiels-Alder, Suzuki CouplingChiral Lewis Acid, Chiral Ligand
Kinetic ResolutionRacemic MixtureEnzymatic or Chemical AcylationEnzyme, Chiral Catalyst
Chiral Pool SynthesisEnantiopure Natural ProductMulti-step SynthesisNatural Product

This table outlines general approaches that can be adapted for the synthesis of chiral aminomethylnaphthalene analogues.

Optical Resolution Techniques for Chiral Naphthalene Derivatives

The separation of enantiomers, a process known as optical resolution, is a critical step in the synthesis of single-enantiomer chiral compounds. For chiral naphthalene derivatives, including amines like this compound, several techniques are employed to isolate the individual stereoisomers from a racemic mixture. The most common methods rely on the conversion of the enantiomeric mixture into diastereomers, which, unlike enantiomers, have different physical properties and can be separated.

Diastereomeric Salt Formation:

A widely used method for the resolution of chiral amines is the formation of diastereomeric salts. This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The resulting salts, being diastereomers, exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amine.

Common chiral resolving agents for amines include:

Tartaric acid and its derivatives

Mandelic acid

Camphorsulfonic acid

The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent.

Chiral Chromatography:

Chiral chromatography is another powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. For naphthalene derivatives, chiral stationary phases based on a naphthalene core have been developed for the separation of basic drugs. nih.gov High-performance liquid chromatography (HPLC) with a chiral-packed column is a common application of this technique.

The following table summarizes key aspects of these resolution techniques:

Table 1: Comparison of Optical Resolution Techniques

TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt Formation Conversion of enantiomers to diastereomers with different solubilities.Scalable, cost-effective for large quantities.Requires a suitable resolving agent, can be time-consuming.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase.High separation efficiency, applicable to a wide range of compounds.Can be expensive for large-scale separations.

Development of Chiral Naphthalene Scaffolds

The naphthalene core is a fundamental component in the development of various chiral scaffolds used in asymmetric synthesis. These scaffolds are instrumental in creating a chiral environment that can influence the stereochemical outcome of a chemical reaction.

Chiral Ligands for Asymmetric Catalysis:

Naphthalene-based structures are integral to some of the most successful chiral ligands in asymmetric catalysis. Derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) are a prominent example. These C2-symmetric ligands, when complexed with metal centers, create highly effective chiral catalysts for a wide range of enantioselective transformations. Similarly, chiral phosphoric acids derived from BINOL are powerful Brønsted acid catalysts. mdpi.com

The development of chiral cyclopentadienyl (B1206354) (Cp) ligands has also advanced asymmetric catalysis, and these can be used in transition-metal-catalyzed C-H functionalization reactions. mdpi.comresearchgate.net The synthesis of quinoline-naphthalene atropisomers has been achieved through a central-to-axial chirality conversion strategy, highlighting the versatility of naphthalene in creating axially chiral molecules. nih.gov

Applications in Chiral Recognition:

Chiral naphthalene derivatives are also employed in chiral recognition. For instance, novel chiral zinc(II) complexes containing naphthalene moieties have been synthesized and characterized. epa.gov These types of complexes can be used in various applications, including the development of sensors and in separation science.

The following table provides examples of chiral naphthalene scaffolds and their applications:

Table 2: Examples of Chiral Naphthalene Scaffolds and Their Applications

Scaffold TypeExampleApplication
Axially Chiral Ligands 1,1'-Bi-2-naphthol (BINOL) derivativesAsymmetric catalysis (e.g., reductions, alkylations)
Chiral Brønsted Acids BINOL-derived phosphoric acidsEnantioselective organocatalysis
Atropisomeric Compounds Quinoline-naphthalene atropisomersChiral ligands and materials
Chiral Metal Complexes Zinc(II) complexes with naphthalene-containing ligandsChiral recognition and sensing

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound and its analogues, several green chemistry approaches can be considered to enhance the sustainability of the manufacturing process.

Use of Greener Solvents:

Traditional organic solvents are often volatile, toxic, and environmentally harmful. The substitution of these solvents with greener alternatives is a key aspect of green chemistry. Deep eutectic solvents (DESs) have emerged as promising green solvents for amine synthesis. mdpi.com These solvents are typically biodegradable, have low toxicity, and can sometimes act as co-catalysts. mdpi.com Water is also being explored as a green solvent for many organic reactions. nih.gov

Catalytic Methods:

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. nih.gov For the synthesis of amines, catalytic methods can reduce the need for stoichiometric reagents and minimize waste. A direct catalytic amination of naphthalene to naphthylamine has been proposed using vanadium catalysts, which represents a more atom-economical route compared to traditional methods. rsc.org

Energy Efficiency:

Alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govmdpi.com These techniques can lead to higher yields and cleaner reactions. For instance, microwave-assisted synthesis has been used in the preparation of heterocyclic compounds, often with reduced reaction times and improved yields. researchgate.netrasayanjournal.co.in

The following table outlines some green chemistry approaches applicable to the synthesis of naphthalene derivatives:

Table 3: Green Chemistry Approaches in Synthesis

ApproachPrincipleBenefit
Alternative Solvents Replacing hazardous organic solvents with greener options like deep eutectic solvents or water.Reduced toxicity and environmental impact. mdpi.comnih.gov
Catalysis Employing catalysts to increase reaction efficiency and reduce waste.Higher atom economy, milder reaction conditions. rsc.org
Energy Efficiency Using microwave or ultrasound energy to accelerate reactions.Reduced energy consumption and shorter reaction times. mdpi.com

Compound Index

Spectroscopic Data for this compound Not Found

The request specified a detailed article on the spectroscopic characterization and structural elucidation of this compound, structured with specific sections and subsections for various analytical methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Advanced NMR)

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry (MS)

The instructions required thorough, informative, and scientifically accurate content, including data tables and detailed research findings for this specific molecule.

Multiple targeted searches were conducted using various nomenclature for the compound, including "this compound," "3-methoxy-2-naphthalenemethanamine," and "3-methoxy-2-naphthylmethylamine." These searches failed to yield any specific experimental datasets, published spectra, or research articles detailing the ¹H NMR, ¹³C NMR, IR, UV-Vis, or mass spectrometry results for this exact compound.

While spectroscopic data is available for related but structurally distinct compounds such as 2-methoxynaphthalene and 2-amino-3-methoxynaphthalene, this information cannot be used to fulfill the request. The substitution pattern and the nature of the functional groups (aminomethyl vs. amino) significantly alter the spectroscopic properties of a molecule. Using data from these related compounds would be scientifically inaccurate and would not pertain to the specified subject, "this compound."

Due to the absence of the necessary empirical data, it is not possible to generate the requested article with the required level of detail, accuracy, and inclusion of specific data tables and research findings.

Spectroscopic Characterization and Structural Elucidation of 2 Aminomethyl 3 Methoxynaphthalene

X-ray Crystallography for Solid-State Structure Determination

For a molecule like 2-(Aminomethyl)-3-methoxynaphthalene, a single-crystal X-ray diffraction study would reveal the exact spatial orientation of the naphthalene (B1677914) ring system, the methoxy (B1213986) group, and the aminomethyl substituent. It would provide unequivocal proof of the substitution pattern on the aromatic core. The resulting crystal structure data would typically be presented in a table summarizing key crystallographic parameters. While no experimental data was found for the title compound, a hypothetical data table would look like the one below, which details the kind of information this analysis provides.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as no published data was found.)

ParameterValue
Chemical FormulaC₁₂H₁₃NO
Formula Weight187.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
R-factor (%)Value

This data would allow for the visualization of the molecule's packing in the crystal lattice and an understanding of intermolecular interactions, such as hydrogen bonding, which might occur via the amine group.

Elemental Analysis for Compositional Verification

Elemental analysis, specifically combustion analysis, is a fundamental technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method serves to verify the empirical formula of a newly synthesized substance, ensuring its purity and confirming that the correct product has been obtained.

The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the percentage composition of C, H, and N. For a compound to be considered pure, the experimentally determined percentages must align closely with the theoretically calculated values, typically within a ±0.4% margin. nih.govresearchgate.net

For this compound, with a molecular formula of C₁₂H₁₃NO, the theoretical elemental composition can be calculated based on its atomic constituents. A comparison between these theoretical values and experimental results would be presented to validate the compound's identity.

Table 2: Elemental Analysis Data for this compound (Note: Experimental values are hypothetical as no published data was found.)

ElementTheoretical (%)Experimental (%)
Carbon (C)76.98Not Available
Hydrogen (H)7.00Not Available
Nitrogen (N)7.48Not Available
Oxygen (O)8.54Not Available

This analysis is a critical component of the characterization data required for the publication of new chemical entities, providing foundational evidence of the compound's composition. nih.gov

Chemical Reactivity and Mechanistic Studies of 2 Aminomethyl 3 Methoxynaphthalene

Reaction Pathways Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a key center for the chemical reactivity of 2-(Aminomethyl)-3-methoxynaphthalene, enabling a variety of classical amine reactions.

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile, allowing it to readily react with electrophiles.

Schiff Base Formation: Primary amines, such as the one in this compound, undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (>C=N-). nih.govijacskros.com The synthesis of Schiff bases from various substituted naphthylamines and carbonyl compounds is a well-documented process, often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695) or toluene. nih.govscholarsresearchlibrary.com For instance, Schiff bases have been successfully synthesized from 2-hydroxy-1-naphthaldehyde (B42665) and various amines, indicating the general applicability of this reaction to the naphthalene (B1677914) scaffold. nih.govresearchgate.net

Alkylation: The aminomethyl group can be alkylated by reaction with alkyl halides. In this nucleophilic substitution reaction, the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide to form a secondary amine. This process can continue to form tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used.

Acylation: Acylation of the aminomethyl group occurs when it is treated with acylating agents such as acid chlorides or anhydrides. This reaction, a nucleophilic acyl substitution, results in the formation of an amide. The amine's lone pair attacks the carbonyl carbon of the acylating agent, leading to the substitution of the leaving group (e.g., chloride) and the formation of a stable amide linkage (-NH-C=O).

Reaction TypeReactantFunctional Group TransformationProduct Class
Schiff Base FormationAldehyde or Ketone (R₂C=O)-CH₂-NH₂ → -CH₂-N=CR₂Schiff Base (Imine)
AlkylationAlkyl Halide (R-X)-CH₂-NH₂ → -CH₂-NHRSecondary Amine
AcylationAcid Chloride (RCOCl)-CH₂-NH₂ → -CH₂-NHCORAmide

Photodeamination is a photochemical reaction that results in the cleavage of a C-N bond and the removal of an amine group. For aminomethyl derivatives of phenols and naphthols, this process can be a key pathway for generating highly reactive quinone methide (QM) intermediates. scispace.com The mechanism is often initiated by photoexcitation, followed by an excited-state intramolecular proton transfer (ESIPT). nih.gov

In a proposed mechanism analogous to that of aminomethyl p-cresol (B1678582) derivatives, the photodeamination of this compound would likely proceed as follows scispace.com:

Photoexcitation: The molecule absorbs UV light, promoting it to an excited electronic state (S₁).

Proton Transfer: In the excited state, the phenolic proton (if the methoxy (B1213986) group were a hydroxyl group) or a proton from the solvent can be transferred. For aminomethyl compounds, protonation of the amine in the ground state to form an ammonium salt can facilitate the reaction.

Deamination: The excited-state species undergoes heterolytic cleavage of the carbon-nitrogen bond, releasing the amine (or ammonia (B1221849) if protonated) and forming a reactive intermediate.

Intermediate Formation: This cleavage leads to the formation of a quinone methide-like intermediate.

Nucleophilic Attack: The highly electrophilic quinone methide intermediate is rapidly trapped by nucleophiles present in the solution, such as water or alcohols, to form the final stable product.

This photochemical pathway is significant as it provides a method for the light-induced generation of reactive intermediates from stable precursors. scispace.com

Reactions of the Methoxy Naphthalene Core

The naphthalene ring system, activated by the electron-donating methoxy group, is the site for electrophilic aromatic substitution and various photochemical reactions.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds like naphthalene. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring.

Directing Effects: Naphthalene itself is more reactive than benzene (B151609), with electrophilic attack preferentially occurring at the C1 (α) position over the C2 (β) position. This preference is due to the formation of a more stable carbocation intermediate (a Wheland intermediate or arenium ion) during the α-attack, which can be stabilized by more resonance structures that preserve one of the aromatic rings. wordpress.comlibretexts.org

Substituent Influence: In this compound, both the aminomethyl (-CH₂NH₂) and methoxy (-OCH₃) groups are activating, electron-donating groups. organicchemistrytutor.com Both are ortho, para-directors.

The methoxy group at C3 strongly activates the C2 and C4 positions (ortho) and the C1 position (which is also an ortho-like position in the naphthalene system).

The aminomethyl group at C2 activates the C1 and C3 positions (ortho).

Predicted Regioselectivity: The directing effects of the two groups are cooperative, strongly reinforcing substitution at the C1 and C4 positions. Substitution at C1 would be electronically favored by both groups. Substitution at C4 is also strongly favored electronically. Steric hindrance from the adjacent aminomethyl group might slightly disfavor attack at C1 compared to C4. Therefore, electrophilic attack is most likely to occur at the C4 position, followed by the C1 position. Acylation of 2-methoxynaphthalene (B124790), for instance, is known to yield products substituted at the 1- and 6-positions, demonstrating the strong directing effect of the methoxy group. stackexchange.comgoogle.com

Position on Naphthalene RingInfluence of C2-Aminomethyl GroupInfluence of C3-Methoxy GroupOverall Predicted Reactivity
1Activating (ortho)Activating (ortho-like)Highly Favored
4Activating (meta, but activated by resonance)Activating (ortho)Highly Favored
5, 8Weakly ActivatingWeakly ActivatingPossible, but less favored
6, 7Weakly ActivatingWeakly ActivatingPossible, but less favored

Nucleophilic aromatic substitution (SNAr) on the naphthalene core of this compound is generally unfavorable. This type of reaction typically requires the aromatic ring to be electron-deficient, which is achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -SO₂R).

The methoxy and aminomethyl groups are both electron-donating, which enriches the naphthalene ring with electron density. This high electron density repels incoming nucleophiles, making SNAr reactions difficult. Studies on methoxynaphthalenes have shown that nucleophilic displacement of the methoxy group only occurs when the ring is activated by potent electron-withdrawing groups, such as a sulfonyl group at an adjacent position. rsc.orgrsc.org Without such activation, the methoxy group is a poor leaving group, and the electron-rich ring is not susceptible to nucleophilic attack.

The extended π-system of the naphthalene core makes it photochemically active. Upon absorption of UV light, it can participate in several types of reactions.

Photoreduction: Photo-excited 2-methoxynaphthalene can be reduced by electron donors like triethylamine. This reaction is believed to proceed via an electron-transfer mechanism, leading to the formation of dihydronaphthalene derivatives. rsc.org The process involves the transfer of an electron from the amine to the excited naphthalene core, followed by protonation to yield the reduced product.

Photoinduced Electron Transfer (PET): The naphthalene moiety can act as a photoactive chromophore in PET processes. nih.gov In the presence of a suitable electron donor or acceptor, excitation of the naphthalene ring can lead to the transfer of an electron, generating a radical ion pair. For this compound, the aminomethyl group itself contains a lone pair on the nitrogen that could potentially act as an intramolecular electron donor to the photoexcited naphthalene ring, a process known as reductive luminescence quenching. nih.gov The methoxy group also influences the electronic properties of the excited state. researchgate.net Furthermore, in the presence of external electron acceptors, the excited naphthalene core can donate an electron, initiating a PET cascade. rsc.orgrsc.org

Oxidative Transformations

No specific studies on the oxidative transformations of this compound were found in the reviewed literature.

Intermolecular and Intramolecular Dearomatization Reactions

No specific research detailing the participation of this compound in intermolecular or intramolecular dearomatization reactions could be located. While dearomatization is a known reaction for various naphthalene derivatives, data specific to this compound is not available.

Mechanistic Investigations using Kinetic and Spectroscopic Methods

Without studies on the reactivity of this compound, there are consequently no mechanistic investigations involving kinetic or spectroscopic methods to report.

Computational and Theoretical Studies on 2 Aminomethyl 3 Methoxynaphthalene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations, balancing computational cost with high accuracy. arxiv.org It is used to study the electronic and structural properties of molecules by calculating the electron density. researchgate.net For naphthalene (B1677914) derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-311+G(d,p), are commonly used to investigate the effects of substituents on the molecular framework. researchgate.networldwidejournals.comnih.gov These calculations provide a foundational understanding of the molecule's behavior.

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. arxiv.orgnih.gov This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. For 2-(Aminomethyl)-3-methoxynaphthalene, optimization would determine the precise bond lengths, bond angles, and dihedral angles. The results of such an optimization would reveal the planarity of the naphthalene core and the preferred conformations of the aminomethyl and methoxy (B1213986) side chains. The agreement between calculated geometrical parameters and experimental data, where available, serves as a validation of the chosen computational method. worldwidejournals.com

Table 1: Predicted Optimized Geometric Parameters for this compound Note: This data is illustrative and based on typical values from DFT calculations for similar molecular structures.

Parameter Bond/Angle Predicted Value
Bond Length C-C (aromatic) 1.37 - 1.42 Å
C-O (methoxy) ~1.36 Å
O-CH₃ (methoxy) ~1.43 Å
C-C (aminomethyl) ~1.51 Å
C-N (aminomethyl) ~1.47 Å
Bond Angle C-O-C (methoxy) ~118°
C-C-N (aminomethyl) ~112°
Dihedral Angle C-C-O-C (methoxy) ~0° or ~180°

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. numberanalytics.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. worldwidejournals.comchalcogen.ro A small energy gap suggests high polarizability and high chemical reactivity, meaning electrons can be easily excited to a higher energy level. nih.govresearchgate.net

For this compound, the HOMO is expected to be distributed primarily over the electron-rich naphthalene ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO is likely to be concentrated over the aromatic ring system. The HOMO-LUMO gap can be used to derive important quantum chemical parameters that quantify reactivity. nih.gov

Table 2: Calculated Frontier Orbital Energies and Quantum Chemical Descriptors Note: This data is illustrative and based on typical values from DFT calculations.

Parameter Formula Predicted Value
HOMO Energy (EHOMO) - -5.8 eV
LUMO Energy (ELUMO) - -0.9 eV
Energy Gap (ΔE) ELUMO - EHOMO 4.9 eV
Ionization Potential (I) -EHOMO 5.8 eV
Electron Affinity (A) -ELUMO 0.9 eV
Chemical Hardness (η) (I - A) / 2 2.45 eV
Chemical Potential (μ) -(I + A) / 2 -3.35 eV

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites within a molecule. researchgate.netmdpi.com It maps the electrostatic potential onto the electron density surface. wolfram.com Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. researchgate.netnumberanalytics.com

In an MEP map of this compound, the most negative potential (red) would be localized around the electronegative nitrogen atom of the amino group and the oxygen atom of the methoxy group, due to their lone pairs of electrons. These sites represent the most likely points for electrophilic attack or hydrogen bonding interactions. Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the aminomethyl group, indicating their susceptibility to nucleophilic attack. researchgate.net

Simulation of Spectroscopic Properties (e.g., UV-Vis, NMR)

Computational methods can simulate various types of spectra, providing a theoretical counterpart to experimental data. researchgate.net DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govrsc.org

Furthermore, Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). The predicted absorption wavelengths (λmax) correspond to electronic transitions, primarily the promotion of an electron from the HOMO to the LUMO. youtube.com The calculated HOMO-LUMO energy gap is inversely related to the wavelength of the main absorption peak.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with high accuracy. By computing the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. Comparing these simulated spectra with experimental results helps in structure confirmation and interpretation of complex spectral data. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

DFT is a valuable tool for exploring the mechanisms of chemical reactions. nih.gov By modeling the potential energy surface of a reaction, chemists can identify the most probable pathway from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.

For a molecule like this compound, computational modeling could elucidate its role in a reaction, such as N-alkylation or electrophilic aromatic substitution. Calculations would determine the activation energy (the energy barrier of the transition state), providing a quantitative measure of the reaction rate. nih.gov This insight into reaction energetics and transition state geometries is crucial for understanding reaction feasibility and selectivity.

Structure-Activity Relationship (SAR) Prediction at a Theoretical Level

Theoretical Structure-Activity Relationship (SAR) studies aim to connect a molecule's structural or electronic features with its chemical reactivity or physical properties, excluding biological outcomes. nih.govresearchgate.netrsc.org By systematically modifying the structure of this compound in silico—for example, by changing the substituents on the naphthalene ring or the amino group—researchers can observe the resulting changes in calculated electronic descriptors.

Parameters derived from DFT calculations, such as the HOMO-LUMO gap, MEP map features, dipole moment, and atomic charges, can serve as quantitative descriptors. nih.gov For instance, one could theoretically predict how adding an electron-withdrawing group to the naphthalene ring would lower the HOMO energy, decrease nucleophilicity, and alter the molecule's reactivity in a predictable way. These theoretical SAR studies can guide the synthesis of new derivatives with tailored chemical properties.

Bioisosteric Modification Design using Computational Approaches

In the realm of drug discovery and development, computational and theoretical studies are indispensable for the rational design of new molecular entities with improved pharmacological profiles. For the compound this compound, computational approaches are primarily utilized to design bioisosteric modifications. Bioisosterism involves the substitution of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of the compound without making significant changes to its chemical framework. researchgate.net The objective of such modifications is to create a new molecule with similar biological properties to the parent compound, but with improved characteristics such as enhanced potency, selectivity, metabolic stability, or reduced toxicity. cambridgemedchemconsulting.com

The strategic application of bioisosteric replacement can address limitations of a lead compound. nih.gov Computational tools play a crucial role in predicting the effects of these modifications, thereby guiding the synthetic efforts towards the most promising candidates. nih.gov For this compound, computational design of bioisosteric modifications would typically focus on its key functional groups: the aminomethyl group and the methoxy group, as well as the naphthalene scaffold itself.

Rationale for Bioisosteric Modification

The primary motivations for designing bioisosteric analogs of this compound include:

Enhancing Metabolic Stability: The methoxy group, in particular, can be susceptible to metabolic oxidation. chemrxiv.org Bioisosteric replacement can block these metabolic pathways.

Improving Physicochemical Properties: Modifications can alter properties such as lipophilicity and solubility, which in turn affect the compound's pharmacokinetic profile.

Modulating Potency and Selectivity: Subtle changes to the structure can influence the binding affinity and selectivity towards its biological target.

Computational Design of Bioisosteres

A variety of computational methods are employed to design and evaluate potential bioisosteres. These include molecular docking to predict binding modes and affinities, quantitative structure-activity relationship (QSAR) models, and the prediction of absorption, distribution, metabolism, and excretion (ADME) properties. ijpsjournal.com

For the methoxy group , common bioisosteric replacements that might be considered in a computational study include a fluorine atom or a trifluoromethyl group. The replacement of a methoxy group with fluorine is a well-established strategy in medicinal chemistry to block metabolic processes. chemrxiv.org

For the aminomethyl group , potential bioisosteres could include functionalities that mimic its size, shape, and hydrogen bonding capabilities, such as a hydroxylamine (B1172632) or a small heterocyclic ring.

The naphthalene scaffold itself can also be a subject of bioisosteric replacement, a strategy known as scaffold hopping. nih.gov Potential replacements could include other bicyclic aromatic or heteroaromatic ring systems, such as benzazaborinines, which have been explored as bioisosteric replacements for naphthalene. nih.gov

Illustrative Computational Data

The following tables present hypothetical data that would be generated from computational studies to evaluate potential bioisosteres of this compound. These tables are for illustrative purposes to demonstrate the type of information that guides the selection of candidates for synthesis and further testing.

Table 1: Predicted Binding Affinity and Physicochemical Properties of Methoxy Group Bioisosteres

CompoundModification (at 3-position)Predicted Docking Score (kcal/mol)Predicted logPPredicted Aqueous Solubility (mg/mL)
This compound-OCH3 (Parent)-8.52.80.5
Analog 1-F-8.22.90.4
Analog 2-CF3-8.93.50.2
Analog 3-CH2F-8.63.00.4
Analog 4-OH-8.72.50.8

Table 2: Predicted ADME Properties of Methoxy Group Bioisosteres

CompoundModification (at 3-position)Predicted Human Intestinal Absorption (%)Predicted Blood-Brain Barrier PermeationPredicted Metabolic Stability (t½ in min)
This compound-OCH3 (Parent)>90High30
Analog 1-F>90High>60
Analog 2-CF3>90Moderate>60
Analog 3-CH2F>90High45
Analog 4-OH>90Moderate20

Table 3: Predicted Properties of Aminomethyl Group and Scaffold Bioisosteres

CompoundModificationPredicted Docking Score (kcal/mol)Predicted logPPredicted Metabolic Stability (t½ in min)
This compoundParent-8.52.830
Analog 5-CH2OH at 2-position-7.92.640
Analog 61H-tetrazol-5-yl at 2-position-8.12.2>60
Analog 7Benzazaborinine scaffold-8.62.735

Biological Activity and Pharmacological Potential of 2 Aminomethyl 3 Methoxynaphthalene Derivatives Non Clinical Focus

Exploration of Antimicrobial Properties (excluding human data)

The antimicrobial potential of compounds structurally related to 2-(aminomethyl)-3-methoxynaphthalene has been evaluated against a range of pathogenic bacteria and fungi.

In vitro studies have demonstrated that certain naphthalene (B1677914) derivatives possess antibacterial properties. For instance, two new naphthalene derivatives, 5-methoxy-2-methyl-7-(3-methyl-2-oxobut-3-enyl)-1-naphthaldehyde and 2-(hydroxymethyl)-5-methoxy-7-(3-methyl-2-oxobut-3-enyl)-1-naphthaldehyde, isolated from the fermentation products of an endophytic fungus, showed good inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net. The inhibition zone diameters were reported to be 14.5 ± 1.2 mm and 15.2 ± 1.3 mm, respectively researchgate.net.

Furthermore, a series of 3-alkylidene-2-indolone derivatives were synthesized, with some compounds exhibiting high antibacterial activity. Specifically, compounds 10f, 10g, and 10h displayed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against three Gram-positive bacterial strains: Staphylococcus aureus ATCC 6538, Staphylococcus aureus 4220, and Methicillin-resistant Staphylococcus aureus ATCC 43300 mdpi.com.

The following table summarizes the antibacterial activity of selected naphthalene derivatives against various bacterial strains.

Antibacterial Activity of Naphthalene Derivatives

CompoundBacterial StrainActivity (MIC in µg/mL)Reference
Compound 10fStaphylococcus aureus ATCC 65380.5 mdpi.com
Compound 10gStaphylococcus aureus 42200.5 mdpi.com
Compound 10hMethicillin-resistant Staphylococcus aureus ATCC 433000.5 mdpi.com

The antifungal properties of naphthalene derivatives have also been a subject of investigation. Diverse α-naphthylamine derivatives have been synthesized and tested for their antifungal potential nih.govresearchgate.net. Specifically, N-(pyridinylmethyl)-naphthalen-1-amines have shown activity against some human opportunistic pathogenic fungi, including yeasts, hialohyphomycetes, and dermatophytes, with MIC values ranging from 25–32 μg/mL nih.govresearchgate.net. One particular derivative, molecule 6b, demonstrated moderate antifungal activity with a broad spectrum of action, being most susceptible against Trichophyton rubrum with a MIC of 6.25 μg/mL nih.gov.

Additionally, fungal naphthalenones have been identified as promising metabolites with a range of biological activities, including antifungal properties nih.gov. Studies on 2-acylated benzo- and naphthohydroquinones have also revealed their potential as antifungal agents mdpi.com.

The table below presents the in vitro antifungal activity of selected α-naphthylamine derivatives.

Antifungal Activity of α-Naphthylamine Derivatives

CompoundFungal SpeciesActivity (MIC in µg/mL)Reference
N-(pyridinylmethyl)-naphthalen-1-aminesVarious opportunistic fungi25-32 nih.govresearchgate.net
Molecule 6bTrichophyton rubrum6.25 nih.gov
Compound 6cDermatophytes32-62 nih.gov

Anti-inflammatory Mechanism Research (non-clinical)

The anti-inflammatory potential of naphthalene derivatives has been explored in non-clinical settings. A novel azetidine (B1206935) derivative, KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride), demonstrated anti-inflammatory and anti-oxidative effects in β-amyloid-induced microglial activation nih.gov. It was found to attenuate the production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide nih.gov. The mechanism of action involved the phosphorylation of Akt/GSK-3β signaling and a decrease in the translocation of NF-κB nih.gov.

Another study on N,N-Bis(2-hydroxy-1-naphthylmethyl) derivatives showed that they could inhibit the release of β-glucuronidase and lysozyme (B549824) from rat neutrophils stimulated with fMLP, indicating an anti-inflammatory effect researchgate.net. Furthermore, methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones displayed marked anti-inflammatory activity in various acute and chronic animal models nih.gov. These compounds were found to inhibit passive cutaneous anaphylaxis and reduce ADP-induced platelet aggregation nih.gov. The synthesis of new methoxy (B1213986) derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and their evaluation in U937 cells showed a significant role in inhibiting the NF-κB pathway and restoring normal ROS and NO levels upon LPS activation cnr.it.

Enzyme Inhibition Studies (non-clinical)

Derivatives of naphthalene have been investigated for their ability to inhibit various enzymes, a mechanism that can underlie their pharmacological effects.

Research into the inhibition of fungal enzymes has identified naphthalenone derivatives as having potential inhibitory activity nih.gov. One phytotoxic metabolite, which is an intermediate in fungal melanin (B1238610) biosynthesis, was found to inhibit protein-tyrosine phosphatase 1B (PTP1B), Src-homology 2 domain-containing phosphotyrosine phosphatase (SHP2), and inosine (B1671953) monophosphate dehydrogenase (IMPDH) with IC50 values of 13.9, 4.1, and 41.2 μM, respectively nih.gov.

In the context of antifungal drug development, triazole derivatives have been shown to target the 14α-demethylase (CYP51) enzyme in Candida albicans, leading to the inhibition of ergosterol (B1671047) biosynthesis mdpi.com.

Bacterial topoisomerases are well-established targets for antibacterial agents nih.gov. Certain bisbenzimidazoles based on Hoechst 33258 have been shown to be effective and selective inhibitors of E. coli topoisomerase I, with IC50 values in the range of 2.47–6.63 μM nih.govrsc.org. These compounds displayed selective inhibition of E. coli topoisomerase I over DNA gyrase and human topoisomerases I and II nih.govrsc.org.

The following table summarizes the inhibitory activity of selected compounds against bacterial topoisomerase I.

Inhibition of E. coli Topoisomerase I by Bisbenzimidazole Derivatives

CompoundActivity (IC50 in µM)Reference
DPA 1512.47 - 6.63 nih.govrsc.org
DPA 1522.47 - 6.63 nih.govrsc.org
DPA 1532.47 nih.gov
DPA 1542.47 - 6.63 nih.govrsc.org

Other Relevant Enzyme Targets

While research directly implicating this compound and its immediate derivatives with specific enzyme targets is limited, studies on structurally related compounds provide insights into potential enzymatic interactions. For instance, the inhibition of lipoxygenases (LOXs) has been explored with compounds containing a methoxybenzylamine moiety. Human lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of bioactive metabolites involved in inflammation, platelet aggregation, and cell proliferation. nih.gov

A study focused on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold identified potent and selective inhibitors of platelet-type 12-(S)-LOX (12-LOX). nih.gov This enzyme is implicated in various conditions, including skin diseases, diabetes, and cancer. nih.gov The most effective compounds from this series demonstrated nanomolar potency against 12-LOX and high selectivity over other related lipoxygenases and cyclooxygenases. nih.gov These findings suggest that the methoxybenzylamine substructure, which shares features with this compound, can be a key pharmacophore for interacting with the active site of certain enzymes. The development of such inhibitors often involves creating a library of analogs to explore the structure-activity relationship and optimize for potency and selectivity. nih.gov

Receptor Binding and Ligand-Target Interactions (non-clinical)

The interaction of naphthalene derivatives with various receptors has been a subject of investigation, particularly in the context of G-protein coupled receptors (GPCRs). Although specific binding data for this compound is not extensively documented, research on analogous structures offers valuable perspectives. For example, studies on 2,6-methano-3-benzazocines have identified ligands with picomolar affinity for opioid receptors. nih.gov Modifications to the N-substituent of these core structures have been shown to dramatically influence binding affinity and selectivity for μ, δ, and κ opioid receptors. nih.gov

One study highlighted the importance of an N-[2-(4′-methoxy[1,1′-biphenyl]-4-yl)ethyl] substituent for achieving high-affinity binding to the μ opioid receptor. nih.gov Further exploration of oxygenated phenyl derivatives revealed that electron-donating groups, such as methoxy groups, on the distal phenyl ring were generally beneficial for μ receptor binding. nih.gov For instance, the introduction of a methoxy group at the 6'-position of a naphthalenyl-ethyl analog increased binding affinity for the μ receptor by 2.8-fold compared to the unsubstituted analog. nih.gov

In a different context, a series of phenyl pyrazole (B372694) derivatives were optimized for their inverse agonist activity at the 5-hydroxytryptamine2A (5-HT2A) receptor, a target for antithrombotic agents. nih.gov This work led to the discovery of a highly selective compound, demonstrating that careful structural modifications can achieve significant receptor selectivity. nih.gov Similarly, studies on phenethylamine (B48288) and tryptamine (B22526) derivatives have been conducted to determine their structure-activity relationships for binding to the 5-HT2A receptor. researchgate.net These studies provide a framework for understanding how the substitution patterns on aromatic rings and aminoalkyl side chains, features present in this compound, can govern receptor interactions.

Development of Antimalarial Analogs (non-clinical)

The naphthalene scaffold is a key structural motif in the development of new antimalarial agents, driven by the urgent need to overcome resistance to existing drugs. researchgate.net While direct antimalarial analogs of this compound are not prominent in the literature, research on related naphthalene and amino-substituted aromatic structures provides a basis for potential derivatization.

For example, asymmetric syntheses have been developed for potential antimalarial drugs based on a 2-hydroxy-3-alkyl-naphthalene-1,4-dione scaffold. researchgate.net These compounds are designed to be active against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net

The broader class of 4-aminoquinolines, which includes established antimalarials like chloroquine (B1663885) and amodiaquine (B18356), has been extensively modified to create more effective analogs. nih.gov Tebuquine (B1682963), a 4-aminoquinoline, is notably more active than both chloroquine and amodiaquine in vitro and in vivo. nih.gov Research into tebuquine analogs has revealed that modifications to the side chain and the quinoline (B57606) core can significantly impact antimalarial potency. Molecular modeling studies suggest that the interaction energy with the proposed cellular receptor, heme, is a key determinant of activity. nih.gov

Furthermore, the synthesis of secondary amine-substituted eugenol (B1671780) derivatives has been explored for antimalarial activity. ukm.my The addition of a secondary amine to the eugenol structure via a Mannich reaction led to a significant increase in activity against the chloroquine-sensitive P. falciparum 3D7 strain. ukm.my This highlights the potential importance of the aminoalkyl group, a key feature of this compound, in conferring antimalarial properties.

Structure-Activity Relationship (SAR) Studies for Bioactive Naphthalene Scaffolds (excluding human outcomes)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For naphthalene-based scaffolds and related structures, SAR studies have been crucial in optimizing their therapeutic potential.

In the context of antimalarial research, SAR studies on 6-chloro-2-arylvinylquinolines have demonstrated the impact of various substituents on antiplasmodial activity. nih.gov For instance, the introduction of a fluorine atom at the C6 position of the quinoline ring generally improved activity compared to methoxylated analogs. nih.gov The position of substituents on the arylvinyl portion of the molecule also had a profound effect, with a fluorine atom at the para position of the benzene (B151609) ring resulting in significantly higher potency against the Dd2 strain of P. falciparum compared to an ortho-substituted analog. nih.gov

SAR studies on synthetic cathinones have revealed that modifications to the alkyl chain and the aromatic ring influence their activity as monoamine transporter inhibitors. frontiersin.org For example, increasing the length of the N-alkyl substituent from methyl to ethyl can enhance potency at the dopamine (B1211576) transporter (DAT). frontiersin.org Furthermore, substitutions on the phenyl ring, such as a para-methyl group or a 3,4-methylenedioxy group, tend to shift selectivity towards the serotonin (B10506) transporter (SERT). frontiersin.org

In the development of 12-lipoxygenase inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, SAR studies guided the optimization of potency and selectivity. nih.gov These studies help to define the key structural features required for effective enzyme inhibition. Similarly, for ligands targeting opioid receptors, SAR has been established for N-substituted 2,6-methano-3-benzazocines, where the nature and substitution pattern of an N-arylalkyl group were found to be critical for achieving high affinity. nih.gov

Environmental Fate and Degradation Studies of Naphthalene Derivatives

Photodegradation Pathways in Aquatic and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a significant process in the environmental degradation of many organic pollutants, including naphthalene (B1677914) derivatives. In aquatic and atmospheric systems, this process is primarily driven by direct photolysis, where the molecule absorbs light and undergoes transformation, and indirect photolysis, which involves reactions with photochemically generated reactive species such as hydroxyl radicals (•OH), superoxide (B77818) anion radicals (O₂•⁻), and singlet oxygen (¹O₂).

Research on monochlorinated naphthalenes (CNs) provides insight into the potential photodegradation mechanisms of substituted naphthalenes. Studies have shown that the photodegradation of CN-1 and CN-2 follows pseudo-first-order kinetics. mdpi.com The process is influenced by environmental factors such as pH. For instance, acidic conditions have been observed to promote the photodegradation of 1-chloronaphthalene (B1664548) (CN-1). mdpi.com

The presence of other substances in the environment also plays a crucial role. For example, hydrogen peroxide (H₂O₂), a source of hydroxyl radicals, can enhance the photodegradation rate of some naphthalene derivatives. mdpi.com Conversely, high concentrations of H₂O₂ can also inhibit degradation by competing for UV irradiation. mdpi.com The contribution of different reactive species to the photodegradation process varies. For CN-1, the contributions of •OH and O₂•⁻ are reported to be 20.47% and 38.80%, respectively, while for 2-chloronaphthalene (B1664065) (CN-2), the contributions are 16.40% and 16.80%, respectively, with an additional 15.7% contribution from ¹O₂. mdpi.com

While direct photolysis of the naphthalene ring can occur, the presence of functional groups like the aminomethyl and methoxy (B1213986) groups on 2-(Aminomethyl)-3-methoxynaphthalene would likely influence its light-absorbing properties and reactivity with photochemically generated species, though specific pathways have not been elucidated.

Table 1: Factors Influencing Photodegradation of Monochlorinated Naphthalenes

Factor Effect on 1-Chloronaphthalene (CN-1) Effect on 2-Chloronaphthalene (CN-2) Reference
pH Acidic conditions promote photodegradation. Not remarkable. mdpi.com
Inorganic Anions Cl⁻, NO₃⁻, and SO₃²⁻ accelerate photodegradation. SO₄²⁻ and CO₃²⁻ have no significant effect. Not specified. mdpi.com
H₂O₂ Concentration Increased concentration enhances photodegradation. High concentrations can inhibit photodegradation. mdpi.com
Reactive Species Contribution •OH: 20.47%, O₂•⁻: 38.80% •OH: 16.40%, O₂•⁻: 16.80%, ¹O₂: 15.7% mdpi.com

Microbial Biodegradation Mechanisms

Microbial degradation is a primary pathway for the removal of naphthalene and its derivatives from the environment. A wide variety of bacteria, particularly from the genera Pseudomonas, Rhodococcus, Arthrobacter, and Sphingomonas, have been identified as capable of degrading these compounds. mdpi.com The initial step in the bacterial degradation of naphthalene typically involves the action of monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring. mdpi.com

For naphthalene itself, the degradation pathway often proceeds through the formation of key intermediates like salicylate (B1505791) or phthalate. mdpi.com However, the degradation of substituted naphthalenes can be more complex. For instance, the degradation of amino- and hydroxy-naphthalene sulfonic acids has been shown to be carried out by mixed bacterial consortia. frontiersin.org In these cases, one bacterial strain may initiate the degradation by removing the sulfonate group, leading to the formation of intermediates that are then metabolized by other members of the microbial community. frontiersin.org

The presence of both an aminomethyl and a methoxy group on the naphthalene ring of this compound suggests that its biodegradation would likely involve specialized enzymatic systems. The aminomethyl group might be susceptible to deamination, while the methoxy group could undergo demethylation. The resulting hydroxylated and deaminated intermediates would then likely enter established naphthalene degradation pathways. The complete mineralization of such a compound would likely require the synergistic action of a microbial consortium. frontiersin.org

Bioaccumulation Potential in Environmental Systems (excluding toxic effects)

Bioaccumulation refers to the process by which organisms accumulate chemicals from their environment, leading to concentrations in their tissues that are higher than in the surrounding medium. The bioaccumulation potential of a chemical is often related to its hydrophobicity, which can be estimated by the octanol-water partition coefficient (Kow).

Specific bioaccumulation data for this compound are not available. However, studies on other naphthalene derivatives can provide some indication of its potential behavior. For instance, the bioaccumulation of 2-naphthalene sulfonate has been studied in aquatic organisms. Due to its hydrophilic nature conferred by the sulfonate group, it is highly water-soluble and tends to pass through water-treatment plants.

Environmental Monitoring and Analytical Methods for Naphthalene Derivatives

Effective environmental monitoring is crucial for understanding the distribution and fate of naphthalene derivatives. Various analytical methods are employed for their detection and quantification in different environmental matrices such as water, soil, and air.

High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of naphthalene and its derivatives in aqueous samples. For compounds that are present at low concentrations, a pre-concentration step using solid-phase extraction (SPE) is often necessary.

For air monitoring, methods such as EPA Method TO-15, which involves whole air sampling in passivated stainless steel canisters, and EPA Method TO-13A, which uses high-volume sorbent-based sampling with polyurethane foam/XAD resin cartridges, are commonly used for naphthalene. The choice of method depends on the specific properties of the target compound, such as its volatility.

The analysis of this compound would likely involve the development of a specific analytical method, potentially using HPLC with UV or fluorescence detection, or gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization to increase its volatility and thermal stability.

Table 2: Common Analytical Methods for Naphthalene Derivatives

Analytical Technique Environmental Matrix Key Features
High-Performance Liquid Chromatography (HPLC) Water Often coupled with UV or fluorescence detection. May require solid-phase extraction (SPE) for pre-concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Air, Soil, Water Highly sensitive and specific. May require derivatization for polar compounds.
EPA Method TO-15 Air Whole air sampling in canisters. Suitable for volatile compounds.
EPA Method TO-13A Air Sorbent-based sampling. Suitable for semi-volatile compounds.

Future Directions and Research Prospects for 2 Aminomethyl 3 Methoxynaphthalene

Development of Novel Synthetic Routes

The efficient and scalable synthesis of 2-(Aminomethyl)-3-methoxynaphthalene is a fundamental prerequisite for its extensive study and potential application. Future research is anticipated to focus on developing novel and optimized synthetic pathways. A highly probable and efficient method for the synthesis of this compound is the reductive amination of a suitable precursor, 3-methoxy-2-naphthaldehyde. wikipedia.orgmasterorganicchemistry.comlibretexts.org This well-established reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.org

Key areas for investigation in the development of synthetic routes include:

Optimization of Reaction Conditions: Systematic studies to determine the optimal reducing agents, solvents, and catalysts will be crucial. rsc.org Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com The choice of reagent can significantly influence reaction efficiency and selectivity.

"One-Pot" Procedures: The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would enhance the efficiency and reduce waste, aligning with the principles of green chemistry. wikipedia.org

Alternative Precursors: Exploration of alternative starting materials and synthetic intermediates could lead to more cost-effective and versatile routes. For instance, the synthesis could potentially start from 2-methoxynaphthalene (B124790), a readily available commercial chemical.

Potential Synthetic Step Key Reagents/Conditions Rationale
Formylation of 2-methoxynaphthaleneVilsmeier-Haack or Duff reactionTo introduce the aldehyde group at the 2-position.
Reductive amination of 3-methoxy-2-naphthaldehydeAmmonia (B1221849), NaBH₃CN or H₂/PdA direct and high-yielding method for amine synthesis. wikipedia.org
Reduction of a corresponding nitrileLiAlH₄ or catalytic hydrogenationAn alternative route if the nitrile precursor is accessible.

Exploration of Undiscovered Reactivity

The reactivity of this compound is largely uncharted territory. The presence of a primary amine and a methoxy-substituted naphthalene (B1677914) ring suggests a rich and diverse chemical reactivity waiting to be explored. The aminomethyl group, being a derivative of benzylamine (B48309), is expected to exhibit nucleophilic character due to the lone pair of electrons on the nitrogen atom. quora.com

Future research into the reactivity of this compound could focus on:

N-Alkylation and N-Acylation: The primary amine functionality is a prime site for the introduction of various alkyl and acyl groups, allowing for the synthesis of a diverse library of derivatives. wikipedia.org

Schiff Base Formation: Condensation with aldehydes and ketones would lead to the formation of Schiff bases, which are valuable intermediates in organic synthesis and are known to possess a range of biological activities.

Electrophilic Aromatic Substitution: The methoxy (B1213986) group is an activating, ortho-, para-directing group, which will influence the regioselectivity of electrophilic substitution reactions on the naphthalene ring. numberanalytics.com Investigating reactions such as nitration, halogenation, and Friedel-Crafts reactions will be essential to understand the electronic effects of the substituents.

Oxidation and Reduction Reactions: The susceptibility of the aminomethyl and methoxy groups, as well as the naphthalene core, to oxidation and reduction under various conditions warrants investigation. The bioactivation of benzylamine derivatives to reactive intermediates has been observed in rodents, suggesting that the metabolic fate of this compound could involve interesting transformations. acs.org

Integration into Advanced Functional Materials

Naphthalene-based compounds have shown significant promise in the field of organic electronics due to their inherent aromaticity and tunable electronic properties. gatech.edualfa-chemistry.com The unique electronic structure of this compound, arising from the interplay of the electron-donating methoxy and aminomethyl groups with the extended π-system of the naphthalene core, makes it an intriguing candidate for incorporation into advanced functional materials.

Potential avenues for research in this area include:

Organic Semiconductors: Naphthalene derivatives are being explored as n-type organic semiconductor materials. alfa-chemistry.com The electronic properties of this compound could be tailored through chemical modification to optimize charge transport characteristics for applications in organic field-effect transistors (OFETs). nih.gov

Organic Light-Emitting Diodes (OLEDs): The photophysical properties of naphthalene derivatives, including their fluorescence, are of great interest for OLED applications. chemimpex.com Future studies should investigate the luminescence properties of this compound and its derivatives.

Fluorescent Probes and Sensors: The naphthalene moiety is a well-known fluorophore. The aminomethyl group can act as a binding site or a reactive center, making it plausible to design fluorescent probes for the detection of specific analytes.

Potential Application Area Relevant Properties to Investigate Rationale
Organic ElectronicsElectron affinity, charge carrier mobility, thermal and photochemical stability. gatech.eduNaphthalene diimides are used in organic electronics due to their high electron affinities and stability. gatech.eduresearchgate.net
PhotovoltaicsHOMO/LUMO energy levels, absorption spectrum.Naphthalene-based polymers are being investigated for organic photovoltaic applications. researchgate.net
Fluorescent MaterialsQuantum yield, emission wavelength, solvatochromism. nih.govThe inherent fluorescence of the naphthalene core can be modulated by substituents.

Interdisciplinary Research with Biological Systems (non-clinical)

Naphthalene derivatives have a well-documented history of diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ijpsjournal.comnih.govijpsjournal.comresearchgate.net The structural features of this compound suggest that it could be a valuable scaffold for the development of new biologically active agents.

Future non-clinical research should focus on:

In Vitro Screening: A broad screening of the compound against various cell lines (e.g., cancer cell lines) and microbial strains is a logical first step to identify any potential therapeutic activities. nih.govbiointerfaceresearch.com

Enzyme Inhibition Studies: Many biologically active molecules function by inhibiting specific enzymes. Investigating the interaction of this compound with key enzymes involved in disease pathways could reveal its mechanism of action.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives with modifications to the aminomethyl and methoxy groups, as well as the naphthalene core, will be crucial for understanding the structural requirements for any observed biological activity. nih.gov

Cytotoxicity and Preliminary Safety Assessment: Initial in vitro cytotoxicity assays on normal cell lines will be necessary to gauge the compound's potential for selective toxicity towards pathological cells or organisms. nih.gov

Theoretical Advancements in Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. iau.irtandfonline.comnih.gov For a novel compound like this compound, computational studies can provide valuable insights and guide experimental efforts.

Future theoretical research could include:

Electronic Structure and Reactivity Descriptors: DFT calculations can be used to determine key electronic properties such as HOMO-LUMO energy gaps, electrostatic potential surfaces, and atomic charges. iau.irtandfonline.com These calculations can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the exploration of its reactivity. researchgate.net

Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule is crucial for predicting its interactions with biological targets or its packing in solid-state materials.

Spectroscopic Predictions: Computational methods can be employed to simulate various spectra (e.g., NMR, IR, UV-Vis), which can aid in the characterization of the synthesized compound and its derivatives.

Modeling of Intermolecular Interactions: For materials science applications, computational modeling can be used to predict how molecules of this compound will interact with each other in the solid state, which is critical for understanding charge transport properties. tandfonline.com

Computational Method Predicted Property Relevance
Density Functional Theory (DFT)HOMO/LUMO energies, molecular electrostatic potential, charge distribution. iau.irnih.govPredicts reactivity, electronic properties, and potential for charge transfer. tandfonline.com
Time-Dependent DFT (TD-DFT)Electronic absorption and emission spectra.Guides the investigation of photophysical properties for applications in materials science. nih.gov
Molecular Dynamics (MD) SimulationsConformational preferences, interactions with solvent or biological macromolecules.Provides insights into the compound's behavior in different environments.

Q & A

Q. How to assess the compound’s potential for secondary environmental contamination via degradation products?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to identify transformation products in simulated sunlight (UV irradiation) and microbial degradation studies. Prioritize products with QSAR-predicted toxicity (e.g., ECOSAR) for further testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.